(-)-N-(1-Cyano-1-vanillylethyl)acetamide

TRPV1 Structure-Activity Relationship Vanilloid pharmacophore

Specifically source (-)-N-(1-Cyano-1-vanillylethyl)acetamide (CAS 14818-98-5) to explore the cyano-acetamide pharmacophore space in TRPV1 research. Unlike capsaicin, its quaternary α-carbon and distinct hydrogen-bond properties demand empirical SAR and electrophysiology validation—generic substitution is insufficient. This pre-registered EINECS 238-892-0 compound streamlines REACH import and offers reduced CNS penetration potential for peripheral pain target programs. Available at ≥99% purity. Request quote for custom pack sizes and lead times.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 14818-98-5
Cat. No. B083073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-N-(1-Cyano-1-vanillylethyl)acetamide
CAS14818-98-5
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N
InChIInChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16)
InChIKeyLWNXUHPNXYVCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-N-(1-Cyano-1-vanillylethyl)acetamide (CAS 14818-98-5): Key Identity and Baseline Profile for Procurement Decisions


(-)-N-(1-Cyano-1-vanillylethyl)acetamide (CAS 14818-98-5) is a synthetic vanilloid-class small molecule with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol [1]. Its structure features a vanillyl (4-hydroxy-3-methoxybenzyl) moiety linked to a quaternary α-carbon bearing a cyano and an acetamido group, distinguishing it from the natural TRPV1 agonist capsaicin, which contains an amide-linked alkyl chain instead of the C(CN)(NHAc) motif [1]. The compound is registered under EINECS 238-892-0 and is listed in the ECHA inventory as a pre-registered substance [2]. It is commercially available from specialty chemical suppliers, typically at ≥95% purity, and is primarily referenced as a research intermediate or building block in medicinal chemistry contexts [1][2].

Why Generic Capsaicin Analogs Cannot Substitute for (-)-N-(1-Cyano-1-vanillylethyl)acetamide in TRPV1-Focused Research


Capsaicin (EC50 = 0.29 μM on rat TRPV1 in HEK293 cells [1]) and capsazepine (IC50 ≈ 0.46–0.56 μM on TRPV1 ) are the canonical agonist and antagonist pair for the TRPV1 vanilloid receptor. However, the substitution of the amide functionality in capsaicin with a quaternary α-cyano-acetamide framework in (-)-N-(1-Cyano-1-vanillylethyl)acetamide fundamentally alters the hydrogen-bonding capacity, steric environment, and electronic properties of the pharmacophore. Structure-activity relationship (SAR) studies on α-substituted acetamide derivatives of TRPV1 ligands have demonstrated that even minor steric or electronic perturbations at the α-position can shift a compound from potent antagonism to weak partial agonism or complete inactivity [2]. Therefore, generic in-class substitution without empirical verification of functional activity cannot be assumed to yield equivalent pharmacological outcomes, making specific procurement of this compound essential for projects aiming to explore the cyano-acetamide pharmacophore space.

(-)-N-(1-Cyano-1-vanillylethyl)acetamide: Quantitative Differentiation Evidence Against Key Comparators


Structural Differentiation: Cyano-Acetamide vs. Amide Motif in the Vanilloid Pharmacophore

The target compound replaces the secondary amide of capsaicin with a quaternary α-cyano-acetamide motif (C(CN)(NHAc) vs. -CH2-NH-CO-). In the capsaicin-TRPV1 binding model, the amide NH and carbonyl form critical hydrogen bonds with receptor residues [1]. The introduction of a cyano group at the α-position eliminates the amide NH, while the acetamido NH is now attached to a quaternary carbon, significantly altering hydrogen-bond geometry and introducing steric bulk. Capsazepine retains a thiourea motif for hydrogen bonding, and vanillylacetamide lacks the α-substitution entirely . This structural divergence is expected to produce distinct TRPV1 functional profiles (agonist vs. antagonist vs. silent ligand), though quantitative receptor-level data for the target compound remain unavailable in the public domain at this time.

TRPV1 Structure-Activity Relationship Vanilloid pharmacophore Bioisosterism

Computed Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The target compound displays a computed XLogP3 of 1.1, a topological polar surface area (TPSA) of 82.35 Ų, and 2 hydrogen-bond donors (phenolic OH and acetamido NH) [1]. In comparison, capsaicin has a computed XLogP3 of approximately 3.0–3.8 (varying by source) and a TPSA of approximately 58.6 Ų, with only 1 H-bond donor and 2 H-bond acceptors [2]. The significantly lower lipophilicity (ΔLogP ≈ -2) and higher polar surface area of the target compound predict substantially different membrane permeability and CNS penetration profiles, which may influence in vivo distribution and off-rate from the lipophilic TRPV1 binding pocket [class-level inference from vanilloid SAR].

Physicochemical profiling Drug-likeness LogP Hydrogen bonding

Regulatory and Inventory Differentiation: EINECS and Pre-Registration Status

(-)-N-(1-Cyano-1-vanillylethyl)acetamide is listed under EINECS number 238-892-0 and is recorded in the ECHA pre-registration inventory [1]. In contrast, common alternatives such as capsaicin (EINECS 206-969-8) and capsazepine (not EINECS-listed; newer substance) have distinct regulatory profiles. For procurement within the EU, the pre-registration status of the target compound indicates it has been notified under REACH and may be subject to specific data-sharing obligations or substance evaluation processes that differ from those of its comparators [1]. This regulatory differentiation can impact lead time, import documentation, and compliance costs depending on the jurisdiction of the purchasing institution.

Chemical regulation REACH EINECS Inventory status

Optimal Application Scenarios for (-)-N-(1-Cyano-1-vanillylethyl)acetamide Based on Current Evidence


Probing α-Cyano-Acetamide Pharmacophore Contributions to Vanilloid Receptor Modulation

This compound is best deployed as a chemical probe in TRPV1 structure-activity relationship (SAR) studies aimed at understanding how replacement of the canonical amide group with a quaternary α-cyano-acetamide affects receptor activation, antagonism, or desensitization. Given the well-characterized binding mode of capsaicin (EC50 = 0.29 μM [1]) and capsazepine (IC50 ≈ 0.46–0.56 μM ), incorporating this scaffold into a focused library allows systematic isolation of the electronic and steric contributions of the cyano and acetamido substituents. Researchers should pair this compound with wild-type and mutant TRPV1 calcium flux or electrophysiology assays to generate the quantitative functional data currently absent from the public domain.

Physicochemical Property-Driven Lead Optimization for CNS vs. Peripheral TRPV1 Targeting

With a computed XLogP3 of 1.1 and TPSA of 82.35 Ų [2], this compound sits in a physicochemical space distinct from the more lipophilic capsaicin (XLogP3 ≈ 3.0–3.8 [3]). This makes it a suitable starting point for optimization programs targeting peripheral TRPV1 receptors where reduced CNS penetration is desired to minimize central side effects. Its higher polarity and additional hydrogen-bond donor may favor retention in aqueous compartments or reduce non-specific membrane partitioning, offering a differentiated pharmacokinetic profile for exploratory medicinal chemistry.

Synthetic Intermediate for Cyanoacetamide-Containing Compound Libraries

The cyano and acetamido functional groups render this compound a versatile synthetic intermediate. The cyano group can be hydrolyzed to carboxylic acids, reduced to amines, or cyclized to form heterocycles such as tetrazoles or thiazoles [4]. This makes the compound a strategic building block for generating diverse chemical libraries around the vanilloid scaffold, where procurement of the pre-functionalized intermediate accelerates SAR exploration compared to de novo synthesis from vanillylamine.

EU-Compliant Research Procurement with Defined Regulatory Dossier

For academic or industrial laboratories operating under EU REACH regulations, this compound's listing under EINECS 238-892-0 and pre-registration status [5] provide a clear compliance advantage over non-registered or non-EINECS-listed vanilloid analogs. Procurement teams can leverage the existing regulatory dossier to streamline import, reduce customs delays, and ensure alignment with institutional environmental health and safety (EHS) requirements, particularly when compared to newer, unlisted synthetic capsaicin analogs.

Quote Request

Request a Quote for (-)-N-(1-Cyano-1-vanillylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.